molecular formula C16H22N2O2 B3018936 N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide CAS No. 1878592-74-5

N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide

Cat. No. B3018936
CAS RN: 1878592-74-5
M. Wt: 274.364
InChI Key: QERLCJXHQJYVSA-UHFFFAOYSA-N
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Description

N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide, also known as BMEP, is a chemical compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BMEP has been found to exhibit various biological activities, including anticonvulsant, anxiolytic, and antidepressant effects.

Mechanism of Action

The exact mechanism of action of N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the binding affinity of GABA to the receptor, leading to an increase in GABAergic neurotransmission. This, in turn, leads to the observed anticonvulsant, anxiolytic, and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, which is consistent with its mechanism of action as a positive allosteric modulator of the GABA-A receptor. This compound has also been found to reduce the levels of glutamate, which is a major excitatory neurotransmitter in the brain. This suggests that this compound may have potential as a treatment for neurological disorders that involve an imbalance between GABAergic and glutamatergic neurotransmission.

Advantages and Limitations for Lab Experiments

N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. Additionally, this compound has been extensively studied in animal models, which provides a solid foundation for further research. However, there are also some limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, the effects of this compound may vary depending on the animal model used, which can make it challenging to extrapolate results to humans.

Future Directions

There are several future directions for research on N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide. One potential avenue of research is to investigate the potential of this compound as a treatment for neurological disorders, such as epilepsy and neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different neurotransmitter systems. Another area of research could be to investigate the potential of this compound as a treatment for inflammatory diseases, such as rheumatoid arthritis. Overall, this compound has significant potential for further research and development in the field of medicinal chemistry.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It has been found to exhibit various biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. This compound has also been shown to have potential as a treatment for neuropathic pain and inflammatory diseases. While there are still limitations to using this compound in lab experiments, it has significant potential for further research and development.

Synthesis Methods

The synthesis of N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide involves the reaction of 4-benzylmorpholine with acryloyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. The chemical structure of this compound is shown in Figure 1.

Scientific Research Applications

N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects in various animal models. This compound has also been shown to have potential as a treatment for neuropathic pain, as it can reduce pain sensitivity in animal models. Additionally, this compound has been found to have anti-inflammatory properties, which suggest that it may have potential as a treatment for inflammatory diseases.

properties

IUPAC Name

N-[2-(4-benzylmorpholin-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-2-16(19)17-9-8-15-13-18(10-11-20-15)12-14-6-4-3-5-7-14/h2-7,15H,1,8-13H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERLCJXHQJYVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1CN(CCO1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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